molecular formula C17H16N4O2S2 B4837390 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No.: B4837390
M. Wt: 372.5 g/mol
InChI Key: KNSQZZYCUZHAJP-UHFFFAOYSA-N
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Description

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.07146811 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” and similar compounds could involve further modifications in the 1,3,4-thiadiazole moiety to enhance their potency as anticonvulsant agents and reduce their toxicity . Additionally, these compounds could be explored for their potential in treating other conditions given their wide range of biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can disrupt the signaling pathways that are essential for cancer cell proliferation and survival .

Cellular Effects

The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea on various types of cells and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea exerts its effects through several mechanisms. It binds to the active sites of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways . This inhibition leads to the disruption of processes essential for cancer cell survival, such as cell cycle progression and DNA repair. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can lead to sustained inhibition of cancer cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with kinases and other regulatory proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .

Properties

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-23-14-9-5-8-13(10-14)18-15(22)19-16-20-21-17(25-16)24-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSQZZYCUZHAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.